molecular formula C10H15ClN2O2S B13176228 N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide

Cat. No.: B13176228
M. Wt: 262.76 g/mol
InChI Key: BULYOBGMMWENAN-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide is a chemical compound with the molecular formula C10H15ClN2O2S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a chlorophenyl group, and a sulfonamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide typically involves the reaction of 3-amino-4-chlorobenzene with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, aniline derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-3-chlorophenyl)butane-1-sulfonamide
  • N-(3-Amino-4-methylphenyl)butane-1-sulfonamide
  • N-(3-Amino-4-chlorophenyl)pentane-1-sulfonamide

Uniqueness

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

IUPAC Name

N-(3-amino-4-chlorophenyl)butane-1-sulfonamide

InChI

InChI=1S/C10H15ClN2O2S/c1-2-3-6-16(14,15)13-8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6,12H2,1H3

InChI Key

BULYOBGMMWENAN-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N

Origin of Product

United States

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